N-(3-chloro-4-methoxyphenyl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimido[5,4-b]indole core, which is a fused ring system combining pyrimidine and indole structures
Preparation Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimido[5,4-b]indole core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-chlorobenzylamine and a suitable diketone.
Introduction of the acetamide group: This step involves the reaction of the pyrimido[5,4-b]indole intermediate with an acylating agent like acetic anhydride or acetyl chloride in the presence of a base.
Substitution reactions: The final compound is obtained by introducing the 3-chloro-4-methoxyphenyl group through a nucleophilic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(3-chloro-4-methoxyphenyl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antiviral, and anti-inflammatory therapies.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific targets.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological studies.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds with an indole core, which may have similar biological activities but differ in their specific substituents and overall structure.
Pyrimidine Derivatives: Compounds with a pyrimidine core, which may share some chemical properties but differ in their biological applications.
The uniqueness of this compound lies in its fused ring system and specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4O3/c1-35-22-11-10-17(12-20(22)28)30-23(33)14-32-21-9-5-3-7-18(21)24-25(32)26(34)31(15-29-24)13-16-6-2-4-8-19(16)27/h2-12,15H,13-14H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMFSXPCQJNKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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